molecular formula C6H7N3O2 B093017 4-Amino-5-methyl-3-nitropyridine CAS No. 18227-67-3

4-Amino-5-methyl-3-nitropyridine

Cat. No. B093017
CAS RN: 18227-67-3
M. Wt: 153.14 g/mol
InChI Key: BFOWXBARPYDGQE-UHFFFAOYSA-N
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Description

Microbial Transformation of 4-Amino-5-methyl-3-nitropyridine

The study of the biotransformation of 4-Amino-5-methyl-3-nitropyridine by Cunninghamella elegans ATCC 26269 revealed the production of three distinct products, each with a molecular weight of 169 Da. These products were identified as 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. The biotransformation process was also observed with Streptomyces antibioticus ATCC 14890, which yielded two different products, one of which was acid labile. The stable product was identified as 2-amino-4-methyl-3-nitro-6(1H)-pyridinone. The study also explored the inhibition of microbial hydroxylation by sulfate ion and scaled up the biotransformation process to a 15-l fermentor, achieving a yield of approximately 13% for 2-amino-5-hydroxy-4-methyl-3-nitropyridine .

Synthesis Analysis

The synthesis of N-modified 4-aminopyridine-3-carboxylates was achieved through ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones. This process allowed for the introduction of various amino groups at the 4-position and modification of vicinal positions. Additionally, a bicyclic pyridine was synthesized using the vicinal functionality of a 4-aminopyridine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-methyl-3-nitropyridine was investigated through X-ray structure analysis, revealing that the crystal belongs to the P2 1 /c space group of the monoclinic system. The molecules in the crystal are joined into centrosymmetric dimers by N–H⋯N hydrogen bonds, forming rings of Ci symmetry. The N–H bonds of the amino groups are also involved in N–H⋯O hydrogen bonds with the oxygen atoms of the nitro groups, joining the dimers into an infinite plane .

Chemical Reactions Analysis

The reactivity of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, was studied in the presence of triethylamine. This reaction led to the formation of imidazo[1,2-a]pyridines and indoles, with the type of substituent affecting the product distribution. For instance, 4-bromophenyl and 4-methylphenyl substituents yielded only imidazopyridines, while the 4-methoxyphenyl derivative produced a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-methyl-3-nitropyridine and its derivatives were further elucidated through vibrational studies and quantum chemical calculations. The crystal structures of the nitroderivatives were determined, and the compounds exhibited layered arrangements stabilized by N-H⋯N and N-H⋯O hydrogen bonds. The molecular structures were compared using DFT B3LYP/6-311G(2d,2p) calculations and experimental IR and Raman spectra, providing insights into the vibrational behavior of the molecules .

Scientific Research Applications

Molecular and Crystal Structures

4-Amino-5-methyl-3-nitropyridine, as well as its derivatives, has been studied for its molecular and crystal structures. Research has shown that these compounds exhibit unique crystalline arrangements stabilized by hydrogen bonds, contributing to their layered structures. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their reactivity and potential applications in various fields including materials science and pharmaceuticals (Bryndal et al., 2012).

Biotransformation Studies

Biotransformation of 4-Amino-5-methyl-3-nitropyridine by various microorganisms has yielded novel compounds, highlighting the potential of microbial processes in modifying and creating value-added derivatives from pyridine substrates. Such transformations can lead to the production of compounds with potential applications in pharmaceuticals and agrochemicals (Tully et al., 2012).

Spectroscopic and Computational Studies

Spectroscopic investigations combined with quantum chemical calculations have provided insights into the vibrational properties, electronic structures, and conformational stability of 4-Amino-5-methyl-3-nitropyridine and its derivatives. These studies are fundamental for understanding the molecular behavior of these compounds and can guide the design of novel materials and catalysts (Balachandran et al., 2012).

Development of Fluorescent Probes

Research into 2-aminoethylpyridine based fluorescent compounds, which include derivatives of 4-Amino-5-methyl-3-nitropyridine, has led to the development of sensitive probes for detecting metal ions in aqueous media. Such probes have potential applications in environmental monitoring and bioimaging, demonstrating the utility of 4-Amino-5-methyl-3-nitropyridine in the development of diagnostic tools (Singh et al., 2020).

Synthesis of Nitropyridine Derivatives

4-Amino-5-methyl-3-nitropyridine serves as a precursor in the synthesis of a wide range of nitropyridine derivatives. These compounds have been synthesized through various chemical reactions, including nucleophilic substitution and cycloaddition, showcasing the versatility of 4-Amino-5-methyl-3-nitropyridine in organic synthesis and its potential role in the production of compounds with diverse biological and chemical properties (Bakke et al., 2001).

Safety And Hazards

4-Amino-5-methyl-3-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-methyl-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOWXBARPYDGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462198
Record name 4-Amino-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-methyl-3-nitropyridine

CAS RN

18227-67-3
Record name 3-Methyl-5-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18227-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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